molecular formula C27H21N3O4S B10957654 2-(furan-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)quinoline-4-carboxamide

2-(furan-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)quinoline-4-carboxamide

Cat. No.: B10957654
M. Wt: 483.5 g/mol
InChI Key: VKGSSJPOFQCBKS-UHFFFAOYSA-N
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Description

2-(2-FURYL)-N-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a quinolinecarboxamide core, which is often associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FURYL)-N-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinolinecarboxamide core, followed by the introduction of the furan and sulfonylamino groups. Common reagents used in these reactions include furan derivatives, sulfonyl chlorides, and amines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-FURYL)-N-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, dihydroquinoline derivatives, and various substituted quinolinecarboxamides .

Scientific Research Applications

2-(2-FURYL)-N-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-FURYL)-N-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This modulation can result in the inhibition of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate
  • [(2-FURYLMETHYL)[(4-METHYLPHENYL)SULFONYL]AMINO]ACETIC ACID

Uniqueness

Compared to similar compounds, 2-(2-FURYL)-N-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of the furan, sulfonylamino, and quinolinecarboxamide moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C27H21N3O4S

Molecular Weight

483.5 g/mol

IUPAC Name

2-(furan-2-yl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C27H21N3O4S/c1-18-8-14-21(15-9-18)35(32,33)30-20-12-10-19(11-13-20)28-27(31)23-17-25(26-7-4-16-34-26)29-24-6-3-2-5-22(23)24/h2-17,30H,1H3,(H,28,31)

InChI Key

VKGSSJPOFQCBKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5

Origin of Product

United States

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